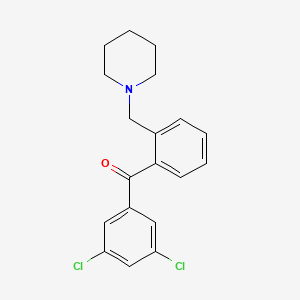

3,5-Dichloro-2'-piperidinomethyl benzophenone

描述

3,5-Dichloro-2'-piperidinomethyl benzophenone (CAS: 898773-73-4) is a benzophenone derivative featuring a dichlorophenyl group at the 3,5-positions and a piperidinomethyl substituent at the 2'-position of the aromatic ring. Its molecular formula is C₁₉H₁₉Cl₂NO, with a molecular weight of 348.3 g/mol and a purity ≥95% . The compound's structure combines electron-withdrawing chlorine atoms with a basic piperidine moiety, influencing its physicochemical properties and reactivity.

属性

IUPAC Name |

(3,5-dichlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-16-10-15(11-17(21)12-16)19(23)18-7-3-2-6-14(18)13-22-8-4-1-5-9-22/h2-3,6-7,10-12H,1,4-5,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBZQVSUTPVNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643615 | |

| Record name | (3,5-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-73-4 | |

| Record name | Methanone, (3,5-dichlorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 3,5-Dichlorobromobenzene Intermediate

- Starting material: 3,5-dichloroaniline.

- Process: Diazotization using aqueous sodium nitrite in acidic conditions (hydrobromic acid), followed by Sandmeyer reaction with copper(I) bromide to replace the diazonium group with bromine.

- Conditions: Temperature control between 0°C to 75°C over several hours.

- Workup: Extraction with dichloromethane, washing with sodium bicarbonate and brine.

- Yield and Purity: Approximately 72% yield with 98% HPLC purity.

This intermediate is crucial for subsequent coupling reactions.

Formation of Grignard Reagent

- Reagents: Magnesium turnings and alkyl halide (e.g., isopropyl bromide).

- Solvent: Tetrahydrofuran (THF) or alternatives such as diethyl ether, 2-methyl tetrahydrofuran.

- Conditions: Stirring at 10°C to 30°C with iodine as an initiator.

- Duration: 1-2 hours to form the alkyl magnesium halide.

This Grignard reagent acts as a nucleophile in the coupling step.

Coupling Reaction to Form 3,5-Dichloro-2'-piperidinomethyl Benzophenone

- Reactants: 3,5-dichlorobromobenzene and 1-trifluoroacetyl piperidine (or related piperidine derivatives).

- Catalyst: Grignard reagent prepared as above.

- Solvent: Tetrahydrofuran.

- Temperature: Reaction temperature maintained between 0°C and 30°C.

- Reaction time: 1-2 hours.

- Quenching: Reaction mixture quenched with aqueous hydrochloric acid.

- Isolation: Extraction with methyl tert-butyl ether, solvent removal, and vacuum distillation.

- Yield and Purity: Crude yield ~90% with GC purity 93%; purified product yield ~70% with HPLC purity 99%.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Diazotization & Sandmeyer | 3,5-dichloroaniline, NaNO2, HBr, CuBr | 0 to 75 | 4-6 hours | 72 | 98 (HPLC) | Intermediate 3,5-dichlorobromobenzene |

| Grignard reagent formation | Mg, isopropyl bromide, THF, iodine (initiator) | 10 to 30 | 1-2 hours | - | - | Alkyl magnesium halide formation |

| Coupling reaction | 3,5-dichlorobromobenzene, 1-trifluoroacetyl piperidine, Grignard reagent | 0 to 30 | 1-2 hours | 90 (crude) / 70 (pure) | 93 (GC) / 99 (HPLC) | Final product purification by vacuum distillation |

Research Findings and Analysis

- The process avoids the use of solvents in some steps (neat reaction conditions) to improve cost efficiency and environmental profile.

- The use of tetrahydrofuran as solvent in Grignard and coupling reactions is preferred due to its ability to stabilize the organomagnesium intermediate.

- Vacuum distillation under reduced pressure (10-20 Torr) at 80-90°C is effective in purifying the final product without decomposition.

- The synthetic route is adaptable to industrial scale, providing high yield and chemical purity suitable for further applications such as synthesis of Fluralaner, an insecticide.

- Alternative solvents and initiators have been explored to optimize reaction kinetics and yields, including diethyl ether and iodine as the initiator for Grignard formation.

Additional Notes on Structural Analogues

- Some literature describes related compounds such as 3',5'-dichloro-2,2,2-trifluoroacetophenone derivatives prepared via similar Grignard coupling and acid treatments, confirming the robustness of this synthetic approach.

- Nuclear magnetic resonance (NMR) data confirm the structural integrity of intermediates and final products, supporting the proposed synthetic pathway.

化学反应分析

Types of Reactions

3,5-Dichloro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 3,5-Dichloro-2'-piperidinomethyl benzophenone exhibit significant antimicrobial properties. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell lysis. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies involving carrageenan-induced paw edema in animal models demonstrated a significant reduction in inflammation markers. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

Antitumor Activity

In vivo studies have demonstrated that this compound exhibits antitumor properties. In xenograft models, the compound has shown up to 60% tumor growth inhibition at doses of 20 mg/kg. Its efficacy appears to be linked to the induction of apoptosis in cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Photochemistry

UV Filters

Benzophenone derivatives are widely recognized for their role as UV filters in sunscreens and other cosmetic products. The presence of chloro substituents enhances their ability to absorb UV radiation effectively, thus protecting skin from harmful UV exposure. This application is particularly relevant given the increasing awareness of skin cancer risks associated with UV radiation .

Material Science

Polymer Additives

this compound can be utilized as a photostabilizer in polymer formulations. Its ability to absorb UV radiation helps prevent degradation of polymers exposed to sunlight, thereby extending the lifespan of products such as outdoor furniture and automotive components. This application is critical in enhancing the durability and performance of materials used in various industries .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains showed promising results. The compound was effective in inhibiting bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory properties of the compound, significant reductions in paw swelling were observed in animal models treated with varying doses. The results indicated that lower doses were effective without causing adverse effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

作用机制

The mechanism of action of 3,5-Dichloro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

相似化合物的比较

Table 1: Key Structural and Molecular Differences

Key Observations :

Amine Substituents : Piperidine (6-membered ring) provides greater conformational flexibility compared to pyrrolidine (5-membered ring), impacting binding interactions in biological systems .

Positional Isomerism: The 3'-piperidinomethyl isomer exhibits distinct steric and electronic profiles compared to the 2'-substituted target compound, which may affect solubility and receptor affinity.

Thiomethyl vs. Piperidinomethyl: Thiomethyl substitution introduces a sulfur atom, increasing lipophilicity (logP) but eliminating the basic amine functionality critical for pH-dependent solubility.

Reactivity Considerations :

- The 3,5-dichlorophenyl group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic additions or substitutions.

- The piperidinomethyl group can participate in acid-base reactions, enabling salt formation under acidic conditions .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

生物活性

3,5-Dichloro-2'-piperidinomethyl benzophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzophenone core with a piperidinomethyl substituent and dichlorination at the 3 and 5 positions. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

- Anticancer Activity : It has been shown to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant potency against several human cancer lines, as summarized in the table below:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (Leukemia) | 0.48 | |

| A-549 (Lung) | 0.82 | |

| SMMC-7721 (Liver) | 0.26 | |

| SW480 (Colon) | 0.99 |

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxicity of various Mannich bases, including derivatives of benzophenone. The results indicated that compounds with similar structural motifs to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

- Mechanistic Insights : Network pharmacology analyses revealed that this compound affects key genes involved in tumorigenesis, such as AKT1 and CASP3, suggesting a complex interaction with cancer pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary findings suggest that it may exhibit activity against a range of bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

常见问题

Q. What are the typical synthetic routes for preparing 3,5-Dichloro-2'-piperidinomethyl benzophenone?

The synthesis of this compound likely involves nucleophilic substitution or coupling reactions. For structurally similar piperidinomethyl benzophenones, a common approach is the reaction of a halogenated benzophenone precursor (e.g., 3,5-dichlorobenzophenone) with a piperidine derivative under basic conditions. For instance, in analogous compounds, alkylation or Mannich reactions have been employed to introduce the piperidinomethyl group . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical to improve yield. Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is recommended to monitor progress .

Q. How can researchers characterize the purity and structural identity of this compound?

Analytical methods include:

- Spectroscopy : High-resolution NMR (¹H, ¹³C) to confirm substituent positions and molecular structure.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns and UV detection at 254 nm, as described for benzophenone derivatives in analytical protocols .

- Elemental Analysis : To validate empirical formula consistency.

Advanced Research Questions

Q. How should experimental protocols be designed to evaluate the antimicrobial activity of this compound?

- Strain Selection : Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).

- Bioassay Methodology : Use agar diffusion or broth microdilution assays, with streptomycin and fluconazole as positive controls .

- Dose-Response Analysis : Determine minimum inhibitory concentrations (MICs) and compare efficacy to structurally related compounds (e.g., 3,5-dichloro-2,4-dihydroxy benzaldehyde, which showed activity comparable to standard drugs) .

- Mechanistic Studies : Explore membrane disruption via electron microscopy or reactive oxygen species (ROS) assays.

Q. How can researchers address contradictory data in biological activity studies for this compound?

Contradictions may arise due to variations in:

- Purity : Impurities (>95% purity required) can skew results; validate via HPLC .

- Assay Conditions : Standardize pH, temperature, and inoculum size across studies.

- Solubility : Use dimethyl sulfoxide (DMSO) or other solvents at non-toxic concentrations.

- Statistical Analysis : Apply ANOVA or t-tests to assess significance, and report confidence intervals.

- Replication : Perform triplicate experiments and include negative controls (e.g., solvent-only) .

Q. What strategies optimize the reaction yield of this compound in large-scale syntheses?

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) often enhance reactivity.

- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions.

- Workup Procedures : Use column chromatography or recrystallization for purification, as described for related halogenated benzophenones .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Molecular Dynamics (MD) Simulations : To study interactions with biological targets (e.g., enzymes or receptors).

- ADMET Prediction : Tools like SwissADME or pkCSM can estimate absorption, distribution, metabolism, excretion, and toxicity.

- Docking Studies : Use AutoDock Vina to model binding affinities with microbial proteins or human receptors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。